N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Compounds with similar structures, such as those containing thiazole and benzodioxole groups, are often used in medicinal chemistry due to their diverse biological activities . They can be synthesized through various methods, including coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, melting point, and spectral data (FT-IR, 1H NMR, 13C NMR, and GCMS) can provide valuable information about the compound .Scientific Research Applications
Antimicrobial and Antibacterial Agents
Design, Synthesis, and QSAR Studies of 2-Amino Benzo[d]Thiazolyl Substituted Pyrazol-5-Ones Novel analogs of benzothiazolyl substituted compounds were designed, synthesized, and showed promising antibacterial activity against various strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for their antibacterial effects. The study suggests that thiazole derivatives can serve as effective antibacterial agents, with potential applications in designing new antimicrobial compounds (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone This research focused on synthesizing a variety of compounds derived from benzothiazole for potential use as anti-inflammatory and analgesic agents. The study indicates the therapeutic potential of benzothiazole derivatives in treating inflammation and pain, highlighting their significance in medicinal chemistry (Abu‐Hashem et al., 2020).
Anticancer Agents
Microwave-Assisted Facile Synthesis, Anticancer Evaluation, and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives A series of thiadiazole and benzamide derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Some compounds exhibited promising anticancer activity, with potential mechanisms involving nucleotide protein targets. This study demonstrates the relevance of thiazole derivatives in developing new anticancer drugs (Tiwari et al., 2017).
Corrosion Inhibitors
Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors for Carbon Steel Benzothiazole derivatives were studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study found that these compounds provided significant protection against corrosion, suggesting applications in materials science and engineering to enhance the durability of metals (Hu et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to induce biological effects by interacting with various targets . The specific mode of action can depend on the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The affected pathways and their downstream effects can vary depending on the specific targets of the compound .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives , the compound could potentially have various molecular and cellular effects depending on its specific targets and mode of action.
Future Directions
Properties
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-4-3-5-16(13(12)2)23-19(25)9-15-10-29-21(22-15)24-20(26)14-6-7-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUUURGAPGJVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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